molecular formula C18H26BN3O2 B8500785 N,N-dimethyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]aniline

N,N-dimethyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]aniline

Cat. No.: B8500785
M. Wt: 327.2 g/mol
InChI Key: FSGLFUVYQRDFTB-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]aniline is a complex organic compound that features a boron-containing dioxaborolane group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]aniline typically involves multiple steps. One common method includes the formation of the pyrazole ring followed by the introduction of the dioxaborolane group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different boron-containing compounds, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N,N-dimethyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]aniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the development of new pharmaceuticals and as a probe in biological studies.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N,N-dimethyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]aniline exerts its effects involves interactions with specific molecular targets. The dioxaborolane group can interact with various enzymes and proteins, influencing their activity and function. The pyrazole ring can also participate in binding interactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

N,N-dimethyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]aniline is unique due to the presence of both the dioxaborolane group and the pyrazole ring, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H26BN3O2

Molecular Weight

327.2 g/mol

IUPAC Name

N,N-dimethyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]aniline

InChI

InChI=1S/C18H26BN3O2/c1-17(2)18(3,4)24-19(23-17)15-11-20-22(13-15)12-14-8-7-9-16(10-14)21(5)6/h7-11,13H,12H2,1-6H3

InChI Key

FSGLFUVYQRDFTB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)N(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (3-(dimethylamino)phenyl)methanol (0.100 g), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.167 g) and cyanomethylenetributylphosphorane (0.208 g) were added and stirred together in toluene (1 mL) at room temperature. After stirring overnight the reaction was loaded directly onto silica gel and eluted using a gradient of 5% to 35% ethyl acetate/hexanes to provide the title compound.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.167 g
Type
reactant
Reaction Step One
Quantity
0.208 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two

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